4-Metil-1-(2-nitrofenil)piperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

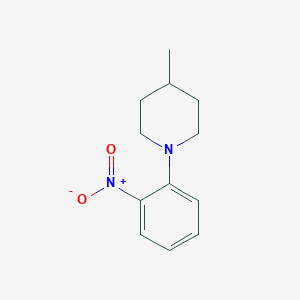

4-Methyl-1-(2-nitrophenyl)piperidine: is an organic compound with the molecular formula C12H16N2O2 It is a piperidine derivative, characterized by the presence of a methyl group at the fourth position and a nitrophenyl group at the first position of the piperidine ring

Aplicaciones Científicas De Investigación

Chemistry: 4-Methyl-1-(2-nitrophenyl)piperidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in the investigation of biological pathways and mechanisms.

Medicine: 4-Methyl-1-(2-nitrophenyl)piperidine is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural features enable it to cross the blood-brain barrier, making it a candidate for central nervous system drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-nitrophenyl)piperidine typically involves the following steps:

Nitration of 2-methylphenylpiperidine: The starting material, 2-methylphenylpiperidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the piperidine ring.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 4-Methyl-1-(2-nitrophenyl)piperidine.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-1-(2-nitrophenyl)piperidine can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation.

Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide).

Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Reduction: 4-Methyl-1-(2-aminophenyl)piperidine.

Substitution: 4-Halo-1-(2-nitrophenyl)piperidine, 4-Alkyl-1-(2-nitrophenyl)piperidine.

Oxidation: 4-Methyl-1-(2-nitrophenyl)piperidone.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This compound can modulate the activity of its target by either activating or inhibiting its function, depending on the nature of the interaction.

Comparación Con Compuestos Similares

- 4-Methyl-1-(4-nitrophenyl)piperidine

- 1-(2-Nitrophenyl)piperidine

- 1-(4-Nitrophenyl)piperidine

Comparison: 4-Methyl-1-(2-nitrophenyl)piperidine is unique due to the specific positioning of the nitro group at the ortho position relative to the piperidine ring. This positioning influences its reactivity and binding affinity compared to other similar compounds with nitro groups at different positions. The presence of the methyl group at the fourth position also contributes to its distinct chemical and biological properties.

Propiedades

IUPAC Name |

4-methyl-1-(2-nitrophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14(15)16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQIPZQULCORCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol](/img/structure/B2509813.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2509819.png)

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2509831.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)